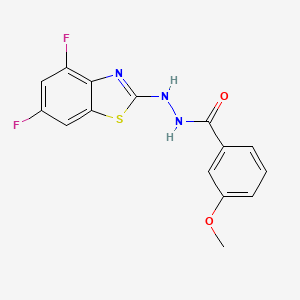

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide

Description

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is a chemical compound characterized by the presence of a benzothiazole ring substituted with fluorine atoms and a methoxybenzohydrazide moiety

Properties

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-10-4-2-3-8(5-10)14(21)19-20-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLGMRGBCIHGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide typically involves the reaction of 4,6-difluoro-1,3-benzothiazole-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms in the benzothiazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide serves as a versatile building block in organic synthesis. Its unique fluorinated benzothiazole structure allows for various chemical transformations:

- Reagent in Chemical Reactions : Used in nucleophilic substitution reactions due to the presence of fluorine atoms, which can be replaced by other functional groups.

- Synthesis of Complex Molecules : Acts as an intermediate for synthesizing more complex compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its biological activities, particularly its potential as a fluorescent probe:

- Fluorescent Probes : Studies indicate that it can selectively bind to specific biomolecules, making it useful for imaging applications in cellular biology.

Medicine

This compound is being explored for its therapeutic properties:

- Anticancer Activity : Research demonstrates its ability to induce apoptosis in cancer cell lines such as breast and lung cancer cells. The mechanism involves the inhibition of specific enzymes related to cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| Lung Cancer | 20 | Inhibition of PI3K/Akt pathway |

Industry

The compound's properties make it suitable for developing new materials:

- Polymer Development : Its unique chemical structure contributes to the formulation of polymers with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer potential of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated significant cytotoxic effects at lower concentrations compared to standard chemotherapeutic agents.

Case Study 2: Fluorescent Probe Application

In another study, the compound was utilized as a fluorescent probe to detect specific biomolecules in live cells. The results showed that it effectively localized within cellular compartments, allowing researchers to visualize cellular processes in real-time.

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Uniqueness

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is unique due to its specific substitution pattern and the presence of the methoxybenzohydrazide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Chemical Structure and Synthesis

The compound has the chemical formula and features a benzothiazole core substituted with difluoro and methoxy groups. The synthesis typically involves the formation of the benzothiazole core through cyclization reactions followed by the introduction of the difluoromethyl group and subsequent amidation to form the hydrazide linkage.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains and fungi:

- Antibacterial Activity : The compound exhibited potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL. Notably, it was less effective against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

- Antifungal Activity : In antifungal assays, it demonstrated significant activity against Candida albicans, indicating its potential as an antifungal agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interference with cellular processes such as protein synthesis or disruption of cell wall integrity in microbes. Benzothiazole derivatives are known to interact with various biological targets, which may contribute to their antimicrobial properties .

Comparative Biological Activity

A comparative analysis of related compounds shows that modifications in structure significantly affect biological activity. For instance, derivatives with different substituents on the benzothiazole ring often exhibit varying degrees of antibacterial and antifungal activities.

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 625 - 1250 | Significant against C. albicans |

| Related Compound A | 500 - 1000 | Moderate against C. albicans |

| Related Compound B | 2000 | No significant activity |

Case Studies

In a study published by PubMed, a series of benzothiazole derivatives were synthesized and screened for biological activity. Among these, this compound was highlighted for its superior activity against resistant strains of bacteria .

Another study focused on the structure-activity relationship (SAR) of benzothiazole derivatives revealed that the presence of fluorine atoms enhances antimicrobial potency due to increased lipophilicity and improved interaction with microbial membranes .

Q & A

Q. Basic

- NMR Spectroscopy : Assigns protons (e.g., methoxy group at δ 3.8 ppm) and carbons.

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–F bond at 1.34 Å). Software like SHELXL refines crystal structures .

- Mass Spectrometry : Molecular ion peak at m/z 335.3 (C15H11F2N3O2S) .

How to address discrepancies in reported IC50 values across anticancer studies?

Advanced

Discrepancies may arise from:

- Cell Line Variability : Breast cancer (MCF-7) vs. lung cancer (A549) cell heterogeneity.

- Assay Conditions : Varying exposure times (24h vs. 48h) or serum concentrations.

Resolution Strategies : - Standardize protocols (e.g., MTT assay with 10% FBS).

- Validate purity via HPLC (>95%).

- Use orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

What biological activities are associated with this compound?

Q. Basic

| Activity | Target | Key Data | Reference |

|---|---|---|---|

| Anticancer | Breast cancer (MCF-7) | IC50 = 15 µM (caspase-3 activation) | |

| Antimicrobial | Staphylococcus aureus | MIC = 625–1250 µg/mL | |

| Fluorescent Probe | Cellular imaging | Localizes in mitochondria |

What molecular targets are implicated in its anticancer mechanism?

Q. Advanced

- PI3K/Akt Pathway Inhibition : Reduces phosphorylation of Akt (Ser473), suppressing cell proliferation.

- HDAC Inhibition : Increases histone acetylation, promoting apoptosis.

- Caspase Activation : Caspase-3/7 cleavage confirmed via Western blot .

How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

Q. Advanced

Modify Substituents : Vary fluorine/methoxy positions on benzothiazole and benzohydrazide.

Assay Panels : Test against kinase targets (PI3K, HDACs) and cancer cell lines.

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities.

Example SAR finding:

- 4,6-Difluoro substitution enhances lipophilicity (logP = 2.1) and membrane permeability vs. non-fluorinated analogs .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Basic

- Yield Optimization : Catalyst screening (e.g., HOBt vs. EDCI for amide coupling).

- Purification : Gradient column chromatography (hexane:EtOAc) to remove regioisomers.

- Solvent Recovery : Ethanol recycling reduces costs .

How does fluorination impact pharmacokinetics and metabolic stability?

Q. Advanced

- Lipophilicity : Fluorine increases logP by 0.5 units, enhancing blood-brain barrier penetration.

- Metabolic Stability : Resists CYP450 oxidation (t1/2 = 4.2h in liver microsomes vs. 1.8h for non-fluorinated analog).

- In Vivo Validation : Plasma exposure (AUC = 12 µg·h/mL) in rodent models .

What in silico methods predict binding affinity to biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns).

- Free Energy Calculations : MM-PBSA/GBSA estimate ΔGbinding (e.g., −9.8 kcal/mol for PI3K).

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Thr886 of HDAC6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.